
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI)
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Overview
Description
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) is a chemical compound with the molecular formula C4H3ClO3. It belongs to the class of β-hydroxybutenolides, which are known for their diverse biological properties. This compound is characterized by the presence of a furanone ring with a chlorine atom at the third position and a hydroxyl group at the fourth position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) typically involves the chlorination of 4-hydroxy-2(5H)-furanone. One common method is the reaction of 4-hydroxy-2(5H)-furanone with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 3-chloro-4-hydroxybutanoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 3-chloro-4-oxofuran-2(5H)-one.
Reduction: 3-chloro-4-hydroxybutanoic acid.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) serves as an intermediate in synthesizing several pharmaceutical agents. Its unique chemical structure facilitates the development of anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit bioactivity against various pathogens and can enhance the efficacy of existing antibiotics when used in combination therapies .
Case Study: Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furanone derivatives. For instance, novel chiral 2(5H)-furanone sulfones demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL. This suggests potential for developing new antimicrobial agents from furanone derivatives .
Agricultural Applications
Agrochemical Formulations
The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop protection and yield is well-documented. The incorporation of 2(5H)-furanone derivatives into agricultural products can help mitigate pest resistance and improve plant health .
Research Insight: Crop Protection
Studies have shown that furanone-based compounds can act as natural pesticides, providing an eco-friendly alternative to synthetic chemicals. Their ability to disrupt pest life cycles makes them valuable in integrated pest management strategies .
Environmental Applications
Disinfection By-Product Monitoring
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) is recognized as a disinfection by-product formed during chlorination processes in water treatment. Its presence in drinking water has raised concerns due to its mutagenic properties. Research has indicated that monitoring MX levels is crucial for public health safety, particularly in regions with high chlorination practices .
Case Study: Water Quality Assessment
A study conducted in Massachusetts revealed that MX concentrations were significantly higher than previously reported levels, emphasizing the need for improved water treatment protocols to minimize exposure to this compound. The study also highlighted the impact of seasonal variations on MX levels, suggesting that treatment methods should be adjusted accordingly .
Polymer Chemistry
Specialty Polymers Production
In polymer chemistry, 2(5H)-furanone is employed to synthesize specialty polymers used in coatings and adhesives. These polymers exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .
Summary Table of Applications
Field | Application | Key Findings/Insights |
---|---|---|
Pharmaceuticals | Synthesis of APIs | Antimicrobial activity against pathogens |
Agriculture | Agrochemical formulations | Effective in pest control and crop yield enhancement |
Environmental Science | Monitoring disinfection by-products | High levels detected in drinking water; public health concern |
Polymer Chemistry | Production of specialty polymers | Improved durability and environmental resistance |
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2(5H)-furanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-4-hydroxy-2-piperidone: Contains a piperidone ring instead of a furanone ring, leading to different chemical properties and reactivity.
Uniqueness
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) is unique due to the presence of both a chlorine atom and a hydroxyl group on the furanone ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research .
Biological Activity
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) is a compound of significant interest due to its biological activity, particularly in the context of mutagenicity and carcinogenicity. This article delves into the biological effects of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 2(5H)-furanone, 3-chloro-4-hydroxy-(9CI) is characterized by a furanone ring with a chlorine atom and a hydroxyl group attached. Its molecular formula is C5H4ClO3, and it is often referred to as MX in scientific literature.
Mutagenicity
Research has demonstrated that 2(5H)-furanone, 3-chloro-4-hydroxy-(9CI) exhibits mutagenic properties. Notably, studies using Salmonella typhimurium strains have shown that the compound induces base pair substitutions and frameshift mutations. For instance, a significant percentage of colonies exhibited GC to TA transversions when exposed to the compound .
Carcinogenicity
The carcinogenic potential of this compound has been evaluated in various animal models. In particular, studies involving rats have indicated that MX can induce tumors at doses that do not produce overt toxicity. These findings suggest that the compound may act as a tumor promoter in certain contexts .
A study conducted on BALB/c 3T3 cells assessed the initiation and promotion activities of MX, revealing statistically significant positive responses compared to solvent controls. The results support the notion that MX has both initiating and promoting effects on carcinogenesis .
In Vivo Studies
- Rats Experiment : Rats administered drinking water containing MX showed dose-dependent increases in tumor incidence. The study highlighted that even low doses could lead to significant tumor development without apparent toxicity .
- Cell Transformation Assays : In vitro transformation assays using BALB/c 3T3 cells indicated that MX promotes cell transformation, reinforcing its classification as a potential carcinogen .
The mutagenic effects of MX are believed to stem from its ability to form reactive intermediates that interact with DNA. This interaction can lead to mutations during DNA replication, contributing to the development of cancerous cells. Additionally, MX's ability to bind with proteins in blood may influence its bioavailability and toxicity profile .
Data Summary
Properties
Molecular Formula |
C4H3ClO3 |
---|---|
Molecular Weight |
134.52 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C4H3ClO3/c5-3-2(6)1-8-4(3)7/h6H,1H2 |
InChI Key |
XKOKWDCFCYFJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)Cl)O |
Origin of Product |
United States |
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